molecular formula C24H12N6 B1596482 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine CAS No. 6876-34-2

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine

Cat. No.: B1596482
CAS No.: 6876-34-2
M. Wt: 384.4 g/mol
InChI Key: ZYKRIYCYWOHUDV-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine, also known as TCPT, is a chemical compound with a molecular formula of C27H15N3. It is a highly fluorescent molecule that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a recyclable nonpolymeric analogue of (dichloroiodo)benzene, is synthesized using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol. This compound is useful for chlorination reactions of various arenes and olefins, and for oxidative synthesis under mild conditions (Thorat, Bhong, & Karade, 2013).

Application in Dendrimeric Ligands

  • Dendrimeric ligands based on 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine have been synthesized and characterized, showing potential applications in forming complexes with Fe(III) and Cr(III) (Uysal & Koç, 2010).

Use in Epoxy Resin Synthesis

  • Epoxy resin synthesis involving 2,4,6-tris(4-hydroxyphenyl)-1,3,5-triazine demonstrates potential for advanced material applications due to its favorable curing kinetics and thermal decomposition behavior (Ghumara, Adroja, & Parsania, 2013).

Crystal Structure Analysis

  • Research on 2,4-diamino-6-(4′-cyanophenyl)-1,3,5-triazine derivatives has provided insights into crystal structures and intermolecular interactions, contributing to the understanding of molecular architectures (Janczak & Kubiak, 2005).

Applications in Organic Electronics

  • Star-shaped 1,3,5-triazine derivatives like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine have been explored as electron transport materials for green phosphorescent organic light-emitting devices, highlighting their potential in optoelectronics (Chen et al., 2009).

Synthesis of Amino Derivatives

  • The synthesis of 2,4,6-tris(4-aminophenoxy)-1,3,5-triazine, through nucleophilic substitution and reduction, has implications for the development of novel compounds with varied applications (Weng Jia-bao, 2010).

Properties

IUPAC Name

4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRIYCYWOHUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363925
Record name 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6876-34-2
Record name 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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